molecular formula C21H27N3O2 B6051948 3-({5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}amino)-1-propanol

3-({5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}amino)-1-propanol

Cat. No. B6051948
M. Wt: 353.5 g/mol
InChI Key: AWCJEYUYFVNPGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}amino)-1-propanol, also known as AZD5363, is a small molecule inhibitor of the protein kinase B (PKB/Akt) pathway. This pathway is involved in cell survival and proliferation, making it a promising target for cancer therapy.

Mechanism of Action

3-({5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}amino)-1-propanol inhibits the protein kinase B (PKB/Akt) pathway, which is involved in cell survival and proliferation. Specifically, 3-({5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}amino)-1-propanol targets the Akt1, Akt2, and Akt3 isoforms of PKB. By inhibiting this pathway, 3-({5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}amino)-1-propanol induces apoptosis (cell death) in cancer cells and inhibits their growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 3-({5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}amino)-1-propanol has been shown to have other biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose metabolism in preclinical models, making it a potential treatment for diabetes. 3-({5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}amino)-1-propanol has also been shown to have anti-inflammatory effects, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of 3-({5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}amino)-1-propanol is its specificity for the Akt isoforms. This makes it a promising target for cancer therapy, as it minimizes off-target effects. However, like many cancer drugs, 3-({5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}amino)-1-propanol has limitations in terms of its toxicity and potential side effects. Additionally, it may not be effective in all cancer types, and further research is needed to determine its optimal use in combination with other treatments.

Future Directions

There are several future directions for 3-({5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}amino)-1-propanol research. One area of interest is in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is in identifying biomarkers that can predict response to 3-({5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}amino)-1-propanol, which could help personalize treatment for cancer patients. Additionally, further research is needed to determine the optimal dosing and scheduling of 3-({5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}amino)-1-propanol, as well as its potential use in other diseases beyond cancer.

Synthesis Methods

3-({5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}amino)-1-propanol can be synthesized using a multi-step process. The first step involves the reaction of 4-phenyl-1-azepanone with 2-bromopyridine to form 5-(4-phenyl-1-azepanyl)-2-pyridinylamine. This intermediate is then reacted with 3-chloro-1-propanol to form the final product, 3-({5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}amino)-1-propanol.

Scientific Research Applications

3-({5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}amino)-1-propanol has been studied extensively in preclinical models of cancer. It has shown efficacy in inhibiting tumor growth in a variety of cancer types, including breast, ovarian, and prostate cancer. 3-({5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}amino)-1-propanol has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

[6-(3-hydroxypropylamino)pyridin-3-yl]-(4-phenylazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c25-15-5-12-22-20-10-9-19(16-23-20)21(26)24-13-4-8-18(11-14-24)17-6-2-1-3-7-17/h1-3,6-7,9-10,16,18,25H,4-5,8,11-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCJEYUYFVNPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C(=O)C2=CN=C(C=C2)NCCCO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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